molecular formula C27H26N2O4 B303121 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide

Cat. No. B303121
M. Wt: 442.5 g/mol
InChI Key: FCVNVGIFQJKNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and has been used to investigate different biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is not fully understood, but it is believed to involve the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune responses, and its inhibition by N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A leads to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition. This allows for the investigation of the specific role of NF-κB in different biological processes. However, one of the limitations of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in scientific research. One potential application is in the development of new therapies for inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the study of the gut microbiome. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to inhibit the growth of certain bacteria, and further research is needed to determine its potential as a tool for studying the gut microbiome.

Synthesis Methods

The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is a multistep process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 4-tert-pentylphenol and chloroacetyl chloride to form 4-tert-pentylphenyl chloroacetate. This intermediate is then reacted with sodium hydroxide to form 4-tert-pentylphenoxyacetic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)amine to form N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A.

Scientific Research Applications

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been used in various scientific research studies to investigate different biochemical and physiological processes. One of the most significant applications of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is in the study of inflammation and immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has also been used in the study of cancer and has been shown to induce apoptosis in cancer cells.

properties

Product Name

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-5-yl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C27H26N2O4/c1-4-27(2,3)18-10-13-21(14-11-18)33-17-24(30)28-19-12-15-22-23(16-19)26(32)29(25(22)31)20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30)

InChI Key

FCVNVGIFQJKNNW-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.